S-tubercidinylhomocysteine

描述

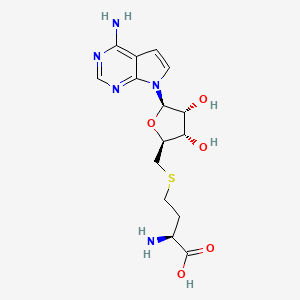

Structure

3D Structure

属性

CAS 编号 |

57344-98-6 |

|---|---|

分子式 |

C15H21N5O5S |

分子量 |

383.4 g/mol |

IUPAC 名称 |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C15H21N5O5S/c16-8(15(23)24)2-4-26-5-9-10(21)11(22)14(25-9)20-3-1-7-12(17)18-6-19-13(7)20/h1,3,6,8-11,14,21-22H,2,4-5,16H2,(H,23,24)(H2,17,18,19)/t8-,9+,10+,11+,14+/m0/s1 |

InChI 键 |

VIRPSVXGKGPXDV-NDXSAKOMSA-N |

SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O |

手性 SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O |

规范 SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O |

同义词 |

S-tubercidinylhomocysteine |

产品来源 |

United States |

Chemical Synthesis and Analogues of S Tubercidinylhomocysteine

Methodologies for S-Tubercidinylhomocysteine Synthesis

The synthesis of this compound and its analogues involves both enzymatic and chemical strategies, each with distinct advantages and challenges. These approaches aim to replace the adenosine (B11128) moiety of S-adenosylhomocysteine with tubercidin (B1682034), a nucleoside antibiotic that is resistant to hydrolytic cleavage. lookchem.com

Enzymatic Approaches to Analog Production

Enzymatic synthesis offers a highly specific and efficient route to S-adenosylhomocysteine (SAH) and its analogues. rsc.org A one-pot synthesis of SAH starting from racemic homocysteine thiolactone and adenosine has been developed, utilizing a cascade of three enzymes: α-amino-ε-caprolactam racemase, bleomycin (B88199) hydrolase, and SAH hydrolase. rsc.org This method is driven by the irreversible and stereoselective hydrolysis of the thiolactone, followed by the thermodynamically favorable condensation of homocysteine with adenosine. rsc.org

This enzymatic platform can be adapted for the production of S-nucleosyl homocysteine derivatives, including STH, by substituting adenosine with tubercidin. rsc.org Such chemoenzymatic strategies, which combine chemical synthesis of precursors with enzymatic transformations, are increasingly employed for the synthesis of complex molecules. researchgate.netbeilstein-journals.org For instance, S-adenosyl-L-methionine (SAM) analogues have been synthesized enzymatically using methionine adenosyltransferase or halide methyltransferases, demonstrating the versatility of enzymatic approaches. researchgate.net The enzymatic synthesis of ATP analogues, which can serve as precursors, has also been described, further highlighting the potential of biocatalysis in this field. nih.gov

Chemical Synthesis Routes and Intermediates

The chemical synthesis of this compound typically follows methods previously established for synthesizing other SAH analogues. lookchem.com A common strategy involves the displacement of a leaving group, such as a tosylate, from the 5'-position of a protected tubercidin nucleoside by the anion of homocysteine. lookchem.com

The synthesis often begins with the nucleoside antibiotic tubercidin. npatlas.orgglobalauthorid.com The total synthesis of tubercidin itself has been achieved through various routes, often starting from pyrrolo[2,3-d]pyrimidine derivatives. npatlas.orgglobalauthorid.com For the synthesis of STH, the 5'-hydroxyl group of a 2',3'-isopropylidene-protected tubercidin is tosylated. lookchem.com This tosylated intermediate is then reacted with homocysteine anion, typically generated in liquid ammonia (B1221849) by the reduction of S-benzylhomocysteine with sodium. lookchem.com

Challenges in the chemical synthesis can arise, particularly with related analogues like S-formycinylhomocysteine, due to the chemical properties of the nucleoside base. lookchem.com However, the synthesis of the tubercidin analogue (STH) has been successfully achieved and has been shown to be a potent inhibitor of several methyltransferases. lookchem.comresearchgate.net

Design and Elucidation of S-Adenosylhomocysteine Analogues

The design of S-adenosylhomocysteine (SAH) analogues is a key strategy for developing inhibitors of methyltransferases. researchgate.netnih.gov These enzymes play crucial roles in various cellular processes, and their inhibition has therapeutic potential. medchemexpress.comresearchgate.net

Structural Modifications and Derivatization Strategies

A primary goal in designing SAH analogues is to create compounds that bind tightly to S-adenosylhomocysteine hydrolase (AdoHcy hydrolase) or to specific methyltransferases. fiu.edu Modifications to the adenine (B156593) ring of SAH, while maintaining the planar, aromatic purine (B94841) structure, have led to active analogues. lookchem.com

One successful strategy involves replacing the sulfur atom with other functionalities. For example, analogues with a vinyl unit replacing the carbon-5' and sulfur atoms have been synthesized. fiu.edu These compounds are designed to be substrates for the oxidative activity of AdoHcy hydrolase. fiu.edu Other modifications include the synthesis of carbocyclic nucleosides, where the ribose sugar is replaced by a carbocyclic unit, as seen in the natural adenosine analogue neplanocin A. researchgate.net

Exploration of 7-Deaza Analogue Properties

This compound is a prime example of a 7-deaza analogue of SAH. psu.edu In this class of compounds, the nitrogen at the 7-position of the purine ring is replaced by a carbon atom. This modification confers resistance to cleavage by nucleosidases, enhancing the compound's stability. lookchem.com

STH has been shown to be a potent inhibitor of several methyltransferases, including catechol O-methyltransferase (COMT), indoleethylamine N-methyltransferase, and tRNA methylases. lookchem.compsu.edu In studies using neuroblastoma cells, STH was consistently more effective than SAH in inhibiting catecholamine methylation. psu.edu The 7-deaza analogue of 5'-methylthioadenosine has also been synthesized and shown to competitively inhibit the hydrolytic cleavage of the purine-ribose bond in methylthioadenosine. nih.gov These findings underscore the potential of 7-deaza analogues as effective enzyme inhibitors.

Stereochemical Considerations in Analogue Synthesis

The stereochemistry of the ribose and homocysteine moieties is crucial for the biological activity of SAH and its analogues. The natural substrate, S-adenosyl-L-homocysteine, has a specific stereochemical configuration that is recognized by enzymes.

During the synthesis of analogues, maintaining the correct stereochemistry is a significant challenge. In enzymatic syntheses, the high stereoselectivity of enzymes is a major advantage. rsc.org For example, the enzymatic synthesis of SAH from racemic homocysteine thiolactone proceeds with high stereoselectivity. rsc.org

In chemical synthesis, stereochemical control can be more complex. The synthesis of S-adenosylhomocysteine analogues with modifications at the C5'-C6' position has been achieved using cross-metathesis reactions with chiral N-Boc-protected amino acids to control the stereochemistry. fiu.edu The use of chiral starting materials and stereoselective reactions is essential to produce the desired stereoisomer with high purity.

Below is a table summarizing key research findings related to the synthesis and properties of this compound and its analogues.

| Compound/Analogue | Synthesis Method | Key Findings |

| This compound (STH) | Chemical Synthesis | Potent inhibitor of catechol O-methyltransferase, indoleethylamine N-methyltransferase, and tRNA methylases. lookchem.compsu.edu |

| S-Adenosylhomocysteine (SAH) | Enzymatic Synthesis | One-pot synthesis from racemic homocysteine thiolactone and adenosine using a three-enzyme cascade. rsc.org |

| 7-Deaza-5'-methylthioadenosine | Chemical Synthesis | Competitive inhibitor of methylthioadenosine phosphorylase. nih.govnih.gov |

| SAH Analogue with Vinyl Unit | Chemical Synthesis | Designed as a substrate for S-adenosylhomocysteine hydrolase. fiu.edu |

| Neplanocin A | Natural Product | Carbocyclic adenosine analogue that inhibits S-adenosylhomocysteine hydrolase. researchgate.net |

Molecular Mechanisms of Action: S Tubercidinylhomocysteine As a Methyltransferase Inhibitor

General Inhibition of S-Adenosylmethionine-Dependent Methyltransferases

S-tubercidinylhomocysteine acts as a powerful inhibitor of methyltransferase reactions that are dependent on S-adenosylmethionine. nih.gov Its inhibitory effects have been observed across various types of methyltransferases.

Both this compound (STH) and its parent compound, S-adenosylhomocysteine (SAH), are known inhibitors of methyltransferase enzymes. psu.edu STH is a 7-deaza analog of SAH, a structural modification that can influence its interaction with and inhibition of target enzymes. psu.edu In studies on catecholamine methylation in neuroblastoma cells, STH was found to be a more effective inhibitor than SAH. psu.edu This increased potency is suggested to be related to differences in cellular transport and/or metabolism between the two compounds. psu.edu

Kinetic studies have been crucial in elucidating the nature of enzyme inhibition by this compound. nih.gov For instance, STH has been shown to be a competitive inhibitor of DNA cytosine-5-methyltransferase. nih.gov In one study, the inhibition constant (Ki) for STH against this enzyme was determined to be 17.6 microM, which was comparable to the Ki of 14.2 microM for S-adenosylhomocysteine. nih.gov This competitive inhibition indicates that STH directly competes with the natural substrate for binding to the enzyme's active site. libretexts.org

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

| This compound | DNA cytosine-5-methyltransferase | 17.6 µM | Competitive |

| S-Adenosylhomocysteine | DNA cytosine-5-methyltransferase | 14.2 µM | Competitive |

Comparative Analysis with S-Adenosylhomocysteine

Specificity Towards Nucleic Acid Methyltransferases

This compound has demonstrated significant inhibitory effects on various nucleic acid methyltransferases, playing a crucial role in the modulation of RNA and DNA methylation.

This compound has been shown to inhibit the internal N6-methylation of adenosine (B11128) (m6A) in messenger RNA (mRNA). nih.gov This modification is primarily carried out by the METTL3/METTL14 methyltransferase complex. nih.govbiorxiv.org In HeLa cells, treatment with STH led to a dose-dependent reduction in internal m6A levels, with a 65% decrease at 50 microM and an 83% decrease at 500 microM. nih.gov The N6-methylation of adenosine within the cap structures of mRNA was also similarly reduced at these concentrations. nih.gov

| STH Concentration | Reduction in Internal N6-methyladenosine |

| 50 µM | 65% |

| 500 µM | 83% |

In addition to its impact on m6A, this compound also affects the methylation of 2'-O-methylnucleosides in the cap structures of mRNA. nih.gov Studies on Novikoff cytoplasmic mRNA revealed that STH treatment resulted in the appearance of cap structures lacking 2'-O-methylated nucleosides (m7GpppN'), which are not typically found in mammalian mRNA. nih.gov This indicates an inhibition of the 2'-O-methyltransferase responsible for this modification. nih.gov However, the methylation of 7-methylguanosine (B147621) in the cap was not affected under the experimental conditions used. nih.gov

This compound has been identified as an inhibitor of DNA methyltransferases. nih.govidrblab.net As mentioned earlier, it acts as a competitive inhibitor of DNA cytosine-5-methyltransferase in E. coli. nih.gov The ability of STH to inhibit DNA methylation highlights its broad-spectrum activity against nucleic acid methyltransferases. The inhibition of DNA methyltransferases can have significant effects on gene expression and cellular function.

Influence on tRNA Methylation

The post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring its structural stability and functional efficiency in protein synthesis. proteopedia.org This modification involves a variety of enzymes, including tRNA methyltransferases, which catalyze the transfer of methyl groups from SAM to specific nucleotide bases within the tRNA molecule. proteopedia.org

This compound has been identified as an effective inhibitor of tRNA methylation. nih.govopenalex.org Early studies investigating analogues of S-adenosylhomocysteine demonstrated that STH could significantly disrupt the enzymatic methylation of tRNA. Research on specific tRNA methyltransferases from E. coli MRE 600 revealed the inhibitory potential of STH. For instance, in assays measuring the methylation of uracil (B121893) and guanine (B1146940) residues in tRNA, STH displayed notable inhibitory activity. The following table summarizes the findings for two specific tRNA methyltransferases.

| Enzyme Target | Substrate | Inhibitor | Ki (µM) |

| tRNA (uracil-5-)-methyltransferase | tRNAVal (E. coli) | This compound | 2.5 |

| tRNA (guanine-N2-)-methyltransferase | tRNAVal (E. coli) | This compound | 8.0 |

This data demonstrates the potent inhibitory effect of this compound on specific tRNA methyltransferases.

The inhibition of tRNA methylation by STH underscores its broad activity as a methyltransferase inhibitor, extending to the crucial processes of RNA maturation and function. scispace.com

Interaction with Non-Nucleic Acid Methyltransferases

The inhibitory activity of this compound is not confined to nucleic acid methylation but extends to a variety of enzymes that methylate other critical biomolecules.

Inhibition of Catechol O-Methyltransferase

Catechol O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of catecholamine neurotransmitters, such as dopamine (B1211576) and norepinephrine. nih.gov As an analogue of SAH, STH has been evaluated for its ability to inhibit this important methyltransferase. scite.ai

In seminal studies, STH was shown to be a powerful inhibitor of COMT isolated from rat liver. The inhibition constant (Ki) was determined to be significantly low, indicating high affinity for the enzyme. This potent inhibition highlights STH's potential to modulate catecholamine levels by preventing their degradation. nih.govacs.org

| Enzyme Target | Source | Inhibitor | Ki (µM) |

| Catechol O-methyltransferase | Rat liver | This compound | 0.8 |

This table quantifies the potent inhibition of Catechol O-Methyltransferase by this compound.

Effects on Protein Methyltransferases (e.g., Protein Methylase I, III, PRMT5)

Protein methylation is a vital post-translational modification that regulates protein function, localization, and interaction. Enzymes responsible for this process, such as protein methyltransferases (PRMTs), are also targets for STH. capes.gov.br

Studies have demonstrated the inhibitory effect of STH on various protein methylases. For example, Protein Methylase I (protein O-methyltransferase) from calf spleen, which methylates carboxyl groups in proteins, and Protein Methylase III (protein-arginine N-methyltransferase) from calf thymus, which methylates arginine residues, are both inhibited by STH. acs.orgcapes.gov.br

While direct inhibition data for STH against Protein arginine methyltransferase 5 (PRMT5) is not extensively detailed in foundational literature, PRMT5 is a critical Type II enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. google.comnih.gov Given that STH is a general inhibitor of protein-arginine N-methyltransferases, it is mechanistically plausible that it would affect PRMT5 activity. acs.orggoogle.com The table below summarizes the known inhibitory activities against specific protein methylases.

| Enzyme Target | Source | Inhibitor | Ki (µM) |

| Protein Methylase I | Calf spleen | This compound | 4.0 |

| Protein Methylase III | Calf thymus | This compound | 2.0 |

This data illustrates the inhibitory capacity of this compound against key protein methylating enzymes.

Impact on Phospholipid Methyltransferase(s)

Phospholipid methylation, the stepwise conversion of phosphatidylethanolamine (B1630911) to phosphatidylcholine, is essential for membrane fluidity and signal transduction. bevital.no This process is catalyzed by one or more phospholipid methyltransferases.

This compound has been shown to be a potent inhibitor of this pathway. In studies using isolated rat hepatocytes, STH inhibited phospholipid methylation with a reported ID50 of 30 µM. bevital.nonih.gov Interestingly, the inhibition exhibited a lag phase, suggesting that metabolic activation or cellular uptake processes might be involved in intact cells. bevital.nonih.gov

Further investigations using isolated rat liver plasma membranes provided a more direct measure of enzyme inhibition, revealing a Ki value of 0.3 µM. bevital.no This indicates a very high affinity of STH for the phospholipid methyltransferase(s) in a cell-free system. bevital.no

| System | Parameter | Value (µM) |

| Isolated Rat Hepatocytes | ID50 | 30 |

| Rat Liver Plasma Membranes | Ki | 0.3 |

This table presents the inhibitory concentrations of this compound on phospholipid methylation in both cellular and cell-free systems.

Enzyme-Inhibitor Binding Studies and Conformational Dynamics

The efficacy of this compound as a broad-spectrum methyltransferase inhibitor is fundamentally determined by its binding affinity and interaction with the enzyme's active site. Kinetic studies have consistently shown that STH acts as a competitive inhibitor with respect to the methyl donor, S-adenosylmethionine (SAM). researchgate.netacs.org This competitive inhibition arises from the structural analogy between STH and S-adenosylhomocysteine (SAH), the product of the methylation reaction that naturally occupies the same binding pocket. capes.gov.brresearchgate.net

The binding of STH to the SAM/SAH binding site physically obstructs the binding of SAM, thereby preventing the transfer of its activated methyl group to the substrate. The low Ki values observed for STH across a range of methyltransferases (e.g., 0.3 µM for phospholipid methyltransferase, 0.8 µM for COMT) signify a high affinity for the enzyme, often comparable to or even greater than that of the natural inhibitor, SAH. nih.govacs.orgbevital.no

While detailed crystallographic data of STH bound to methyltransferases are not widely available, the design of constrained analogues of SAH provides insights into the conformational requirements for potent inhibition. researchgate.net The flexibility of the homocysteine portion of the molecule and the specific conformation of the ribose sugar and the nucleobase are critical for optimal binding within the catalytic pocket. The substitution of the N-7 atom in the adenine (B156593) ring of SAH with a carbon atom to form the pyrrolopyrimidine ring of tubercidin (B1682034) alters the electronic properties and potentially the hydrogen bonding capacity of the molecule, contributing to its potent inhibitory activity. acs.org These structural modifications allow STH to serve as a stable mimic of the transition state or the product-bound state of the enzyme, leading to its powerful and broad-based inhibition of methyl-transfer reactions.

Cellular and Subcellular Effects of S Tubercidinylhomocysteine

Modulation of RNA Processing and Metabolism

S-tubercidinylhomocysteine exerts considerable influence over the processing and metabolism of RNA within the cell. As a structural analog of S-adenosylhomocysteine, it effectively inhibits methyltransferase enzymes that are crucial for various RNA modifications. nih.gov

Alterations in mRNA Export and Cytoplasmic Appearance

Treatment of cells with STH leads to a noticeable delay in the cytoplasmic appearance of messenger RNA (mRNA). nih.gov This suggests that methylation events are closely linked to, and likely required for, the efficient transport of mRNA from the nucleus to the cytoplasm. nih.gov The inhibition of S-adenosylmethionine-dependent methyltransferase reactions by STH triggers this delay in mRNA export. nih.govwhiterose.ac.uk Studies in HeLa cells have demonstrated that STH causes a significant lag in the appearance of polyadenylated RNA in the cytoplasm, pointing to a disruption in either nuclear processing or the transport mechanism itself. nih.gov This finding is supported by observations that a reduction in N6-methyladenosine (m6A) levels, a modification inhibited by STH, results in a delayed nuclear export of mature mRNA. nih.govelifesciences.org

Influence on Pre-mRNA Splicing and Maturation

The process of pre-mRNA splicing, a critical step in the maturation of eukaryotic mRNAs, is also influenced by the methylation status of the RNA molecule. While direct studies on STH's comprehensive impact on splicing are multifaceted, its role in inhibiting m6A methylation is key. The m6A modification has been implicated in playing roles in constitutive splicing. nih.govelifesciences.org The spliceosome, the cellular machinery responsible for splicing, is a complex assembly of small nuclear RNAs (snRNAs) and proteins that work together to remove introns from pre-mRNA. nih.govnih.govembopress.org The precise removal of these non-coding sequences is vital for producing a functional protein-coding mRNA. nih.gov Although the majority of m6A modifications occur before splicing is complete, their direct role in regulating splicing events for most genes is still under investigation. nih.gov

Impact on RNA Stability (mRNA Half-Life)

Interestingly, despite the significant impact of STH on mRNA methylation and export, it does not appear to alter the stability of the mRNA molecule itself. In pulse-chase experiments with HeLa cells, the half-life of undermethylated mRNA, produced as a result of STH treatment, was found to be unchanged compared to control cells. nih.gov This indicates that while methylation is crucial for the processing and transport of mRNA, it may not be a primary determinant of its degradation rate in the cytoplasm. nih.gov The stability of an mRNA molecule is a critical factor in determining the level of protein expression. researchgate.net

Effects on Ribosomal RNA Modification and Function

Ribosomal RNA (rRNA) is a fundamental component of ribosomes, the cellular machinery for protein synthesis. genenames.orgwikipedia.orgnih.gov The proper functioning of ribosomes is dependent on the correct structure and modification of their rRNA components. Pre-rRNA molecules undergo various processing steps, including methylation, which adds a methyl group to stabilize the molecule. labxchange.org While the direct and specific effects of this compound on the modification and function of ribosomal RNA are not as extensively documented as its impact on mRNA, its general role as a methylation inhibitor suggests a potential for interference. Given that methylation is a known modification of pre-rRNAs, STH could theoretically disrupt these modifications, although specific research findings on this topic are limited.

Regulation of Gene Expression at Post-Transcriptional Levels

STH plays a crucial role in the post-transcriptional regulation of gene expression, primarily through its influence on epitranscriptomic modifications.

Dynamic Interplay with RNA Methylation Writers, Readers, and Erasers

The regulation of gene expression is intricately linked to epigenetic modifications, including the methylation of RNA. This process is dynamically controlled by three classes of proteins: "writers," "readers," and "erasers". cd-genomics.com

Writers (Methyltransferases): These enzymes, such as METTL3 and METTL14, catalyze the addition of a methyl group from a donor molecule, S-adenosylmethionine (SAM), onto RNA molecules. cd-genomics.comnih.gov The most prevalent internal mRNA modification is N6-methyladenosine (m6A). cd-genomics.com

Erasers (Demethylases): Enzymes like FTO and ALKBH5 remove these methyl marks, making the process reversible. cd-genomics.com

Readers (Binding Proteins): These proteins, often containing domains like the YTH domain, recognize and bind to methylated RNA, mediating downstream effects such as altered RNA stability, splicing, or translation. cd-genomics.comyale.edu

This compound (STH) exerts its influence on this system indirectly but potently. STH is a powerful inhibitor of the enzyme S-adenosylhomocysteine hydrolase (SAHH). This enzyme is critical for the hydrolysis of S-adenosylhomocysteine (SAH) into adenosine (B11128) and homocysteine. The inhibition of SAHH by STH leads to the intracellular accumulation of SAH.

SAH is a well-known product inhibitor of SAM-dependent methyltransferases (the "writers"). nih.gov By increasing the cellular concentration of SAH, STH effectively disrupts the activity of these writer enzymes. This interference reduces the level of RNA methylation, which can profoundly alter gene expression and cellular function. cd-genomics.comnih.gov The resulting hypomethylated state of RNA can affect the binding of "reader" proteins, thereby changing the fate of messenger RNA transcripts and influencing a wide array of cellular processes. yale.edu

Impact on Cellular Growth and Differentiation Processes

Cellular growth, proliferation, and differentiation are tightly regulated processes that depend on precise programs of gene expression. nih.gov Growth factors, for instance, trigger signal transduction pathways that alter gene expression to control cell division and specialization. nih.gov Epigenetic modifications, including RNA methylation, are central to directing these developmental programs, such as the transition from a pluripotent to a differentiated state. yale.eduscispace.com

By causing the accumulation of S-adenosylhomocysteine (SAH) and inhibiting methyltransferase enzymes, this compound (STH) can significantly impact these fundamental processes. The disruption of normal RNA methylation patterns alters the expression of key regulatory genes that govern cell cycle progression and differentiation pathways. Research has noted that the modulation of polyamine derivatives, which are metabolically linked to the pathways STH inhibits, can influence cell growth and differentiation. nih.gov Furthermore, inhibitors of SAH hydrolase, like STH, have been observed to affect tumor cell growth, highlighting the critical role of methylation in maintaining controlled cellular proliferation. scispace.com

Effects on Specific Metabolic Pathways

One-carbon metabolism is a network of interconnected biochemical pathways essential for the synthesis of nucleotides and amino acids, and for providing one-carbon units for methylation reactions. e-dmj.orgtavernarakislab.gr This network is composed of two main cycles: the folate cycle and the methionine cycle. e-dmj.org In the methionine cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine and adenosine by SAH hydrolase, allowing the cycle to continue. cellsignal.com

This compound (STH) directly interferes with this crucial hub of metabolism. As a potent inhibitor of SAH hydrolase, STH blocks the breakdown of SAH. scispace.comjci.org This blockage has two major consequences:

Accumulation of SAH: As described, this leads to feedback inhibition of all SAM-dependent methyltransferases.

This interference can limit the availability of methyl groups for a vast number of critical cellular reactions. wikipathways.org

Polyamines, such as spermidine (B129725) and spermine (B22157), are essential polycations involved in cell growth, differentiation, and proliferation. nih.govnumberanalytics.com Their synthesis is intrinsically linked to one-carbon metabolism. The pathway begins with the conversion of ornithine to putrescine. numberanalytics.com Subsequent steps, the conversion of putrescine to spermidine and then to spermine, require the input of aminopropyl groups. This aminopropyl group is derived from decarboxylated S-adenosylmethionine (dcSAM).

The production of SAM is a key output of the methionine cycle. cellsignal.com By inhibiting SAH hydrolase and disrupting the methionine cycle, this compound (STH) can indirectly influence polyamine synthesis by affecting the availability of the precursor SAM. nih.gov Any reduction in the cellular pool of SAM will consequently limit the amount of dcSAM available for spermidine and spermine synthases, thereby modulating the levels of these vital cellular regulators. scispace.com

Cells can synthesize purine (B94841) nucleotides through two main routes: the de novo pathway and salvage pathways. mdpi.com

De Novo Synthesis: This pathway builds the purine rings from simpler precursors, including amino acids, bicarbonate, and one-carbon units supplied by the folate cycle. mdpi.comutah.edu Specifically, the cofactor N10-formyl-tetrahydrofolate (THF) donates two carbon atoms to the growing purine ring. wikipathways.org

Salvage Pathways: These pathways recycle purine bases and nucleosides from the breakdown of nucleic acids. mdpi.com An important enzyme in this process is 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), which salvages the adenine (B156593) base from its substrates. researchgate.net

This compound (STH) can modulate purine metabolism through at least two mechanisms. Firstly, its disruption of one-carbon metabolism can limit the supply of N10-formyl-THF, thereby slowing de novo purine synthesis. wikipathways.org Secondly, STH is a known inhibitor of MTAN, an enzyme that cleaves both SAH and 5'-methylthioadenosine (MTA). nih.govuniprot.org By inhibiting MTAN, STH directly blocks a key purine salvage pathway, preventing the recycling of adenine from MTA and SAH.

Influence on Polyamine Synthesis Pathways (Indirect)

Interactions with S-Adenosylhomocysteine/5′-Methylthioadenosine Nucleosidase (MTAN)

S-Adenosylhomocysteine/5′-methylthioadenosine nucleosidase (MTAN) is an enzyme found in many bacteria but not in mammals, making it a target for antimicrobial drug design. researchgate.net It plays a critical role in bacterial metabolism by catalyzing the irreversible cleavage of the glycosidic bond in SAH and MTA, yielding adenine and the respective ribose-containing product (S-ribosylhomocysteine or 5-methylthioribose). nih.govuniprot.orguniprot.org This function is vital for recycling adenine (purine salvage) and for clearing inhibitory metabolites like MTA and SAH, which are byproducts of polyamine synthesis and methylation reactions, respectively. nih.govresearchgate.net

Research has demonstrated that this compound is a powerful inhibitor of MTAN. nih.govuniprot.org Its structure, being an analog of the natural substrate SAH, allows it to bind tightly to the enzyme's active site, blocking its catalytic function. The inhibition of MTAN by STH leads to the accumulation of its substrates, which can be toxic to the cell and disrupt several connected metabolic pathways, including polyamine synthesis, methionine recycling, and bacterial quorum sensing. nih.govresearchgate.net

Summary Tables

Table 1: Enzymes Targeted by this compound (STH)

| Enzyme | Direct or Indirect Target | Consequence of Inhibition |

| S-Adenosylhomocysteine Hydrolase (SAHH) | Direct | Accumulation of S-Adenosylhomocysteine (SAH) |

| SAM-dependent Methyltransferases | Indirect | Decreased RNA and DNA methylation |

| S-Adenosylhomocysteine/5′-Methylthioadenosine Nucleosidase (MTAN) | Direct | Accumulation of SAH and MTA; blocked purine salvage |

Table 2: Metabolic Pathways Affected by this compound (STH)

| Metabolic Pathway | Effect of STH | Mechanism |

| RNA Methylation | Inhibition | Indirectly, via SAH accumulation and inhibition of methyltransferases ("writers"). |

| One-Carbon Metabolism | Disruption | Directly inhibits SAH hydrolase, a key enzyme in the methionine cycle. |

| Polyamine Synthesis | Indirect Inhibition | Decreased availability of the precursor S-adenosylmethionine (SAM). |

| Purine Metabolism | Inhibition | Disrupts de novo synthesis (via one-carbon metabolism) and salvage pathways (via MTAN inhibition). |

Inhibition Kinetics and Substrate Specificity of MTAN

This compound is recognized as a potent inhibitor of S-adenosylmethionine-dependent methyltransferase reactions. tandfonline.com It functions as a structural analog of S-adenosylhomocysteine (AdoHcy). tandfonline.comresearchgate.net The enzyme 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) plays a critical role in cellular metabolism by catalyzing the cleavage of S-adenosylhomocysteine and 5'-methylthioadenosine.

Research has demonstrated that this compound is a powerful inhibitor of MTAN activity. rhea-db.org In studies involving isolated rat hepatocytes, STH inhibited phospholipid methylation with an ID50 of 30 µM. bevital.no The inhibition of phospholipid methylation by STH exhibited a lag-phase, suggesting a mechanism that may involve cellular uptake or metabolic activation. bevital.no

The substrate specificity of MTAN has been a subject of investigation to understand its mechanism. MTAN homologues from various organisms show differing affinities for substrates. For instance, in Arabidopsis thaliana, two MTAN homologues, AtMTAN1 and AtMTAN2, have been characterized. While both hydrolyze 5'-methylthioadenosine (MTA) with similar kinetic parameters, only AtMTAN2 demonstrates activity towards S-adenosylhomocysteine (SAH). rhea-db.org AtMTAN2 also exhibits higher catalytic activity for substrate analogues with longer 5'-substituents. rhea-db.org The inhibitory power of compounds like this compound has been instrumental in probing the active site and catalytic mechanism of MTAN, which is hypothesized to involve the protonation of the N-7 of the purine ring as a key step. rhea-db.org

Interactive Table: Inhibition Data for this compound

| Parameter | Value | Cell/System | Reference |

| ID50 | 30 µM | Isolated rat hepatocytes (Phospholipid methylation) | bevital.no |

Implications for Bacterial Quorum Sensing Pathways

The inhibition of MTAN by this compound has significant consequences for bacterial quorum sensing (QS). scispace.com Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. wikipedia.orgnih.govnih.gov This is achieved through the production and detection of small signaling molecules called autoinducers. nih.govfrontiersin.org

Role of S Tubercidinylhomocysteine in Investigating Biological Systems

Use as a Chemical Probe in Methylation Research

S-tubercidinylhomocysteine is a structural analog of S-adenosylhomocysteine (SAH), the by-product of all SAM-dependent methylation reactions. SAH itself is a potent feedback inhibitor of methyltransferases, and STH mimics this inhibitory action, often with greater potency and stability. This characteristic makes STH an invaluable chemical probe for studying the broad landscape of biological methylation. Its primary mechanism of action is the competitive inhibition of a wide range of methyltransferases, which are enzymes that catalyze the transfer of a methyl group from SAM to various substrates, including DNA, RNA, proteins, and lipids. By introducing STH into cellular or in vitro systems, researchers can effectively induce a state of "undermethylation," allowing for the study of processes that are dependent on these modifications. The broad-spectrum inhibitory nature of STH allows for a global assessment of the impact of methylation on cellular function.

Application in Cellular Models of Biological Processes

The utility of this compound as a research tool is underscored by its application in a variety of cellular models, spanning from mammalian cell lines to microbial systems. These studies have provided significant insights into the fundamental roles of methylation in cellular physiology.

Studies in Mammalian Cell Lines (e.g., HeLa, Novikoff, CHO, Neuroblastoma)

STH has been extensively used in various mammalian cell lines to probe the consequences of methylation inhibition. In HeLa cells, a human cervical cancer cell line, STH treatment has been shown to dramatically inhibit the methylation of messenger RNA (mRNA). This includes a significant reduction in the internal N6-methylation of adenosine (B11128) (m6A). exaly.com Studies have also utilized STH in Novikoff hepatoma cells to investigate the in vivo inhibition of cytoplasmic mRNA methylation. mdpi.com These experiments revealed that partially methylated mRNA, containing cap structures lacking 2'-O-methylated nucleosides, could still be transported to the cytoplasm, suggesting that complete cap methylation is not an absolute requirement for mRNA transport. mdpi.com

Research on neuroblastoma cells has explored the metabolism of S-adenosylhomocysteine and this compound, providing insights into the regulation of methylation pathways in neuronal cell types. acs.org While direct studies using STH in Chinese Hamster Ovary (CHO) cells are less documented, research using other methylation inhibitors like cycloleucine (B556858) has demonstrated that the biosynthesis of undermethylated poly(A)+ RNA can occur, and these undermethylated mRNAs are incorporated into polysomes, suggesting that a normal level of methylation is not strictly required for the production of functional mRNA, though it may affect the kinetics of maturation. cusabio.com

| Cell Line | Organism | Key Findings with Methylation Inhibitors |

| HeLa | Human | STH inhibits internal m6A methylation of mRNA, affecting its nuclear export. exaly.comnih.gov |

| Novikoff | Rat | STH inhibits cytoplasmic mRNA methylation, revealing that completely methylated caps (B75204) are not essential for transport. mdpi.com |

| CHO | Chinese Hamster | Cycloleucine-induced undermethylated mRNA is functional and incorporated into polysomes. cusabio.com |

| Neuroblastoma | Human | Metabolism of STH has been studied to understand methylation regulation in neuronal cells. acs.org |

Investigations in Microbial Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)

The application of STH extends to microbial systems, where it has been instrumental in understanding fundamental biological processes. In the bacterium Escherichia coli, STH has been identified as a powerful inhibitor of S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase, an enzyme involved in the recycling of SAH. scispace.com Furthermore, STH acts as a competitive inhibitor of DNA cytosine-5-methyltransferase in E. coli, highlighting its role in studying bacterial DNA methylation. exaly.com

In the yeast Saccharomyces cerevisiae, STH has been used as a tool to investigate the functional significance of mRNA modifications. For instance, its use as a methylation inhibitor has been noted in studies exploring the formation of m6A in mRNA during the process of sporulation. acs.org Such research helps to elucidate the conserved roles of RNA methylation across different eukaryotic organisms.

| Microbial System | Key Findings with this compound |

| Escherichia coli | Potent inhibitor of S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase. scispace.com |

| Escherichia coli | Competitive inhibitor of DNA cytosine-5-methyltransferase. exaly.com |

| Saccharomyces cerevisiae | Used as a methylation inhibitor to study the role of m6A in mRNA during sporulation. acs.org |

Insights into Epigenetic Mechanisms beyond DNA Methylation

While DNA methylation is a cornerstone of epigenetics, the field encompasses a broader range of regulatory mechanisms. STH has proven useful in exploring these other avenues, particularly protein methylation. Analogs of S-adenosylhomocysteine, including STH, have been shown to inhibit protein N-methyltransferases. acs.org This is significant because histone methylation, a key epigenetic modification that influences chromatin structure and gene expression, is carried out by protein methyltransferases. By inhibiting these enzymes, STH can be used to study the downstream consequences of altered histone methylation patterns. Although direct, extensive studies focusing solely on STH and histone methylation are still emerging, its established role as a general methyltransferase inhibitor provides a strong basis for its application in this area of epigenetic research. This allows scientists to investigate the complex interplay between different epigenetic marks and their collective impact on cellular function.

Deciphering Functional Significance of RNA Modifications

The epitranscriptome, the collection of chemical modifications on RNA, is a rapidly expanding area of research, and STH has been a key player in uncovering the functional roles of these modifications. The most abundant internal modification in eukaryotic mRNA is N6-methyladenosine (m6A), and STH is a potent inhibitor of its formation. exaly.com Studies using STH in HeLa cells have demonstrated that a reduction in m6A levels leads to a significant delay in the nuclear export of mRNA. exaly.comnih.gov This finding has been crucial in linking m6A to the efficient processing and transport of mRNA from the nucleus to the cytoplasm.

The utility of STH is not limited to mRNA. It has also been employed to study the methylation of transfer RNA (tRNA). scispace.com tRNA modifications are critical for their stability, proper folding, and decoding function during protein synthesis. researchgate.netfrontiersin.org By inhibiting tRNA methyltransferases, STH allows researchers to investigate how specific methylation events on tRNA molecules influence the efficiency and fidelity of translation. These studies underscore the broad applicability of STH in deciphering the functional consequences of a diverse range of RNA modifications, from their role in gene expression regulation to their impact on the fundamental process of protein synthesis.

Advanced Analytical and Methodological Approaches for Studying S Tubercidinylhomocysteine and Its Biological Impact

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography, is a cornerstone for the analysis of STH and its metabolic consequences. nih.govresearchgate.net It allows for the separation and quantification of STH from complex biological matrices and the assessment of its impact on the profile of modified nucleosides. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

HPLC is extensively used for the analysis of STH and related metabolites, such as S-adenosylhomocysteine (SAH). researchgate.net Cation-exchange HPLC is a particularly effective method for monitoring enzymatic reactions involving STH. rsc.org For instance, in one method, reaction samples are quenched with trifluoroacetic acid and then analyzed on a cation-exchange column. rsc.org The separation is achieved using a gradient of sodium chloride in a phosphoric acid buffer, allowing for the resolution of STH from other reaction components. rsc.org This technique is instrumental in studying the metabolism of STH and its analogue, SAH, in various cell types, such as cultured neuroblastoma cells. researchgate.netresearchgate.net

Another application involves reversed-phase HPLC (RP-HPLC) for the separation of S-adenosyl-L-methionine (SAM) and its related metabolites. researchgate.net Different stationary phases, such as Hypersil ODS and Supelcosil LC-ABZ, have been compared for their retention behavior of these compounds. researchgate.net Such methods are vital for elucidating the metabolic pathways and determining how inhibitors like STH perturb the cellular balance of SAM and SAH. researchgate.net

Table 1: Example of a Cation-Exchange HPLC Gradient for STH Analysis rsc.org

| Time (minutes) | % Buffer B (20 mM H₃PO₄, 1 M NaCl) |

|---|---|

| 0 - 0.5 | 10% |

| 0.5 - 9.0 | 10% to 40% (Gradient) |

| 9.0 - 11.0 | 40% to 99% (Gradient) |

| 11.0 - 13.5 | 99% |

| 13.5 - 14.5 | 99% to 10% (Gradient) |

| 14.5 - 17.0 | 10% |

This table is based on a published HPLC method. The flow rate was set to 1 mL/min. rsc.org

Separation and Quantification of Modified Nucleosides

STH is a powerful tool for investigating the biological significance of RNA methylation because of its inhibitory effect on methyltransferases. nih.govoup.com HPLC is the primary technique used to separate and quantify the changes in modified nucleosides in RNA from cells treated with STH. nih.gov In studies with HeLa cells, dual-labeling experiments combined with HPLC analysis revealed that STH treatment dramatically reduces the internal N6-methylation of adenosine (B11128) (m6A) in mRNA in a dose-dependent manner. nih.gov At a concentration of 50 µM, STH reduced internal m6A by 65%, and at 500 µM, the reduction was 83%. nih.gov

The HPLC analysis of digested mRNA transcripts allows for the precise quantification of various ribonucleosides. oup.com A typical method involves digesting the RNA with enzymes like ribonuclease T2 and nuclease P1, followed by treatment with bacterial alkaline phosphatase to yield nucleosides. oup.com These are then separated on a C18 reversed-phase column (e.g., Altex Ultrasphere ODS) using a methanol (B129727) gradient in an ammonium (B1175870) acetate (B1210297) buffer. oup.com This approach has been used to demonstrate that STH-induced undermethylation of mRNA can lead to a significant lag in its cytoplasmic appearance, suggesting a role for methylation in RNA processing or transport. nih.govoup.com

Spectroscopic and Spectrometric Characterization

The unambiguous identification and structural confirmation of STH, especially when synthesized or isolated from biological systems, requires advanced spectroscopic and spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable in this regard. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy provides detailed information about the atomic structure of a molecule. For STH, ¹H NMR is used to confirm its identity by analyzing the chemical shifts and coupling patterns of its protons. rsc.org The structure of STH synthesized from tubercidin (B1682034) can be confirmed by dissolving the compound in deuterium (B1214612) oxide (D₂O) and recording the spectrum on a high-frequency NMR spectrometer (e.g., 500 MHz). rsc.org The resulting spectrum shows characteristic signals for the protons of the tubercidin and homocysteine moieties. rsc.org While ¹H NMR is routinely successful, obtaining a clear ¹³C NMR spectrum can be challenging if the sample amount is limited. rsc.org

Table 2: ¹H NMR Chemical Shifts for S-Tubercidinylhomocysteine rsc.org

| Proton Signal | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) |

|---|---|---|

| H-8 (Pyrrole) | 8.17 | s (singlet) |

| H-2 (Pyrrole) | 7.42 | d (doublet), J = 3.8 Hz |

| H-3 (Pyrrole) | 6.71 | d (doublet), J = 3.8 Hz |

Data recorded on a 500 MHz spectrometer in D₂O. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

HRMS is a powerful technique for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For STH analysis, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is often employed, frequently coupled with an upstream liquid chromatography system like UPLC for sample introduction. rsc.org This combination (UPLC-HRMS) allows for the separation of STH from a mixture followed by its precise mass determination, which serves as definitive evidence of its identity. rsc.org Furthermore, mass spectrometry-based methods can be used to quantify the biological effects of STH, such as changes in the ratio of capped to uncapped mRNA, providing insights into the mechanism of transcription and RNA processing. google.com

Radiochemical Assays for Methyltransferase Activity

Radiochemical assays are highly sensitive methods used to measure the activity of enzymes, such as methyltransferases, and to screen for inhibitors like STH. oup.combevital.no These assays typically involve a radiolabeled substrate, most commonly S-[methyl-³H]adenosyl-L-methionine ([³H]SAM), which is the primary methyl group donor in most biological methylation reactions. oup.com

To assess the inhibitory potential of STH on a specific methyltransferase, the enzyme is incubated with its substrate (e.g., an RNA transcript or a phospholipid) and [³H]SAM in the presence and absence of STH. oup.combevital.no The reaction is then stopped, and the radiolabeled product is separated from the unreacted [³H]SAM. nih.gov The amount of radioactivity incorporated into the product is a direct measure of the enzyme's activity. oup.com A reduction in incorporated radioactivity in the presence of STH indicates inhibition. bevital.no

For example, the effect of STH on phospholipid methylation has been studied in isolated rat hepatocytes by measuring the incorporation of [³H]methyl groups into phospholipids. bevital.no In these studies, STH was identified as an effective inhibitor, with a 50% inhibitory dose (ID₅₀) of 30 µM. bevital.no Similarly, assays for N⁶-adenine mRNA methyltransferase use specific RNA substrates and [³H]SAM with HeLa nuclear extracts to quantify m⁶A formation and its inhibition by compounds like STH. oup.com The separation of the labeled product can be achieved through precipitation followed by chromatographic analysis of the supernatant. nih.gov

Molecular and Cell Biological Methodologies

The investigation into the biological effects of this compound (STH), a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase, relies on a suite of advanced molecular and cell biological techniques. These methods are essential for dissecting how STH-induced inhibition of methylation pathways translates into changes in gene expression and cellular function.

RNA Isolation and Purification Techniques

To analyze the impact of this compound on gene expression, the initial and critical step is the extraction of high-quality total RNA from cells or tissues. The integrity and purity of the isolated RNA are paramount for the success of downstream applications such as RNA sequencing and RT-qPCR. rcsb.org Standard laboratory protocols are employed for this purpose, often involving cell lysis, inactivation of ribonucleases (RNases), and separation of RNA from other cellular components like DNA and proteins.

Commonly used methods include:

Guanidinium thiocyanate-phenol-chloroform extraction: This method, often recognized by the trade name TRIzol, utilizes a solution of phenol (B47542) and guanidine (B92328) isothiocyanate to denature proteins and RNases, effectively preserving RNA integrity. mdpi.com Following lysis, chloroform (B151607) is added, and centrifugation separates the mixture into an upper aqueous phase containing RNA, an interphase with DNA, and a lower organic phase with proteins and lipids. rcsb.org The RNA is then precipitated from the aqueous phase, typically with isopropanol.

Column-based purification: Many commercially available kits use silica-based spin columns that selectively bind RNA in the presence of high-salt buffers. After binding, the column is washed to remove contaminants, and the purified RNA is then eluted using RNase-free water. This method is known for its speed and for yielding high-purity RNA suitable for sensitive applications like RNA sequencing. mdpi.com

Regardless of the method, the quality and quantity of the extracted RNA are assessed using spectrophotometry (to determine purity) and gel electrophoresis or bioanalysis (to verify integrity) before proceeding with gene expression analysis. mdpi.comresearchgate.net

Gene Expression Analysis (e.g., RNA Sequencing, RT-qPCR)

Once high-quality RNA is isolated, its expression levels can be quantified to understand how STH alters cellular transcription.

Reverse Transcription Quantitative PCR (RT-qPCR): This technique is used to detect and quantify the expression of specific genes of interest. It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent quantification of the cDNA using PCR with fluorescence-based detection. nih.gov The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for the precise measurement of the initial RNA template. sygnaturediscovery.com RT-qPCR is highly sensitive and is often used to validate findings from broader screening methods or to investigate the effect of STH on a small number of target genes. nih.govazolifesciences.com For instance, studies have used RT-qPCR to measure changes in the expression of specific reporter mRNAs after treatment with STH to assess the functional consequences of reduced methylation. nih.gov

RNA Sequencing (RNA-Seq): As a high-throughput method, RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome. rcsb.org This technique allows researchers to identify all genes that are differentially expressed following STH treatment, discover novel transcripts, and analyze alternative splicing events. The general workflow involves converting isolated RNA into a library of cDNA fragments, which are then sequenced using next-generation sequencing (NGS) platforms. rcsb.orgnih.gov The resulting sequence reads are aligned to a reference genome to quantify the expression level of each gene. nih.gov RNA-Seq has been instrumental in identifying the broad spectrum of genes and pathways affected by STH, providing insights into its system-wide biological impact. acs.org

Table 1: Comparison of Gene Expression Analysis Techniques for STH Studies

| Feature | RT-qPCR | RNA Sequencing (RNA-Seq) |

|---|---|---|

| Scope | Targeted (1-100s of genes) | Global (Whole transcriptome) |

| Primary Use | Gene expression quantification, validation of RNA-Seq data | Differential gene expression analysis, novel transcript discovery, splicing analysis |

| Sensitivity | Very high, can detect low-abundance transcripts | High, depth-dependent |

| Data Output | Cycle threshold (Ct) values for relative quantification | Sequence reads, expression counts (e.g., RPKM, FPKM, TPM) |

| Application in STH Research | Measuring changes in specific methylation-related or pathway-specific genes. nih.govazolifesciences.com | Identifying all cellular genes and pathways transcriptionally altered by STH treatment. acs.org |

Cell-Based Assays for Functional Outcomes

Cell-based assays are crucial for translating the molecular effects of STH, such as altered gene expression, into tangible functional outcomes at the cellular level. These assays can measure a wide range of cellular processes and are essential for determining the mechanism of action of STH.

Functional assays can be broadly categorized:

Proliferation and Viability Assays: These assays determine the effect of STH on cell growth and survival. Methods like MTT or WST-1 assays measure metabolic activity as an indicator of cell viability, while direct cell counting or dye exclusion methods (e.g., trypan blue) quantify the number of living cells over time.

Apoptosis Assays: To determine if STH induces programmed cell death, researchers use techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or assays that measure the activity of caspases, the key enzymes in the apoptotic cascade.

Signaling Pathway Analysis: STH is known to impact cellular signaling. azolifesciences.com Techniques like Western blotting can be used to measure the levels and phosphorylation status of key proteins within a signaling cascade (e.g., ERK, Akt, NF-κB), providing a snapshot of pathway activation. azolifesciences.com Reporter gene assays, where the promoter of a target gene drives the expression of a reporter like luciferase, can quantify changes in the activity of specific transcription factors.

Methylation Status Assays: Given that STH's primary mechanism is the inhibition of methylation, assays that directly or indirectly measure global or gene-specific DNA and RNA methylation are highly relevant. These can include techniques like mass spectrometry to quantify methylated nucleosides or methylation-sensitive restriction enzyme-based qPCR.

Table 2: Examples of Cell-Based Assays in STH Research

| Assay Type | Principle | Functional Outcome Measured | Potential Relevance to STH |

|---|---|---|---|

| MTT/WST-1 Assay | Conversion of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. | Cell viability and proliferation. | Determining the cytostatic or cytotoxic effects of inhibiting methylation. |

| Annexin V/PI Staining | Flow cytometric detection of phosphatidylserine (B164497) exposure (Annexin V) and membrane permeability (PI). | Early and late apoptosis. | Investigating if STH-induced cellular stress leads to programmed cell death. |

| Western Blot | Immunodetection of specific proteins separated by size via gel electrophoresis. | Abundance and post-translational modification (e.g., phosphorylation) of proteins. | Assessing the impact of STH on key signaling pathways like ERK/NF-κB/AKT. azolifesciences.com |

| Luciferase Reporter Assay | Measurement of light produced from a luciferase enzyme whose expression is controlled by a specific promoter. | Transcriptional activity of a specific gene or pathway. | Quantifying how STH affects the activity of transcription factors regulated by methylation. |

Structural Biology Techniques for Enzyme-Inhibitor Complexes (e.g., X-ray Crystallography of target enzymes)

Understanding the precise molecular interactions between STH and its primary target, S-adenosylhomocysteine hydrolase (SAHH), is fundamental to comprehending its inhibitory mechanism. X-ray crystallography is a powerful structural biology technique that provides atomic-level three-dimensional structures of molecules, including enzyme-inhibitor complexes.

The process involves crystallizing the target enzyme (SAHH) in a complex with its inhibitor (STH or an analog). This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built. researchgate.netnih.gov

Crystal structures of SAHH from various organisms, including human, rat, and Mycobacterium tuberculosis, have been solved in complex with its substrate (adenosine) or various inhibitors. researchgate.netacs.org These structures reveal that SAHH is typically a tetramer, with each subunit comprising a catalytic domain and a cofactor-binding domain that holds a tightly bound NAD+ molecule. The enzyme exists in "open" and "closed" conformations, where the domains move to enclose the substrate in the active site.

While a publicly available crystal structure of SAHH in a direct complex with STH is not specified in the search results, structures with highly similar mechanism-based inhibitors, such as fluoroneplanocin A, have been determined. acs.org These studies confirm that inhibitors bind in the active site, often inducing the "closed" conformation, and reveal the key amino acid residues involved in binding and catalysis. acs.org By analyzing these inhibitor complexes, researchers can infer the binding mode of STH and understand how it inactivates the enzyme, providing a structural basis for its potent biological activity and guiding the design of new therapeutic agents. acs.org

Table 3: Representative X-ray Crystallography Data for Human SAHH Complexes

| PDB ID | Complex | Resolution (Å) | Conformation | Key Finding |

|---|---|---|---|---|

| 1A7A | Human SAHH with an adenosine analog | 2.80 | - | Revealed the mode of enzyme-cofactor binding and the role of a catalytic water molecule. nih.gov |

| 3MTG | Human SAHH-like 1 protein with NAD+ | 2.64 | - | Provided the crystal structure of a related hydrolase, contributing to the structural understanding of the family. researchgate.net |

| - | Human SAHH with fluoroneplanocin A | - | Closed | Confirmed the intermediate of mechanism-based inhibition and the importance of cofactor depletion for enzyme inactivation. acs.org |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Methyltransferase Targets and Pathways

S-tubercidinylhomocysteine is known to inhibit a variety of methyltransferases. researchgate.net Future research will likely focus on identifying novel methyltransferase targets and the pathways they modulate. As a nonselective inhibitor, STH can be a valuable tool for discovering new methylation events crucial for cellular processes. researchgate.net For instance, its inhibitory action on protein arginine methyltransferases (PRMTs) and DNA methyltransferases (DNMTs) suggests a broad impact on gene regulation and protein function. capes.gov.brsoton.ac.ukidrblab.net Investigating its effects on less-characterized methyltransferases could reveal new regulatory networks.

A significant area of interest lies in the family of protein arginine methyltransferases (PRMTs), which are involved in numerous biological processes and are often dysregulated in diseases like cancer. nih.govnih.gov While STH is a known inhibitor, the full extent of its impact on all nine identified human PRMTs and their various substrates is yet to be fully elucidated. capes.gov.brnih.gov Similarly, the specific effects of STH on different isoforms of DNA methyltransferases (DNMTs), such as DNMT1, DNMT3A, and DNMT3B, which have distinct roles in maintaining and establishing DNA methylation patterns, warrant further investigation. nih.gov

Comprehensive Systems-Level Analysis of Epigenetic Perturbations

The inhibition of methyltransferases by this compound leads to significant perturbations in the epigenome. nih.gov Future studies are expected to employ systems-level approaches, such as genomics, transcriptomics, and proteomics, to comprehensively analyze these changes. Understanding how STH-induced hypomethylation affects global gene expression, chromatin accessibility, and protein interaction networks will provide a more holistic view of its cellular impact. embopress.org

Such analyses could reveal how perturbations in DNA and histone methylation by STH influence large-scale cellular programs and contribute to phenotypic changes. nih.govembopress.org This approach can help in understanding the complex interplay between different epigenetic modifications and their collective role in maintaining cellular homeostasis. nih.gov

Development of Higher Specificity or Potency Analogues

While the broad-spectrum activity of this compound is useful for exploratory research, the development of analogues with higher specificity or potency for particular methyltransferases is a critical future direction. soton.ac.uk Designing inhibitors that can selectively target a single methyltransferase or a specific subfamily would be invaluable for dissecting the precise functions of these enzymes and for potential therapeutic applications. nih.gov

The synthesis of structural analogues of S-adenosylhomocysteine (SAH), the endogenous inhibitor of methyltransferases, has been a strategy to develop more specific inhibitors. researchgate.net By modifying the base or the amino acid portion of the molecule, it may be possible to create STH analogues that exhibit preferential binding to the active site of certain methyltransferases. researchgate.netnih.gov

Table 1: Comparison of Inhibitory Activity of S-adenosyl-L-homocysteine Analogues

| Compound | Target Enzyme | Inhibitory Effect | Reference |

| S-tubercidinyl-L-homocysteine | Various methyltransferases | Potent, nonselective inhibitor | researchgate.net |

| Analogues with modified base | Catechol O-methyltransferase, Phenylethanolamine N-methyltransferase, etc. | Specificity depends on the modification; 6-amino group crucial for activity | researchgate.net |

| Analogues with modified amino acid | Protein methyltransferase II | Competitive inhibitors, but less effective than SAH | researchgate.net |

Investigating the Full Spectrum of this compound Metabolic Fate

The metabolic fate of this compound within the cell is not fully understood. Unlike its natural analogue, S-adenosylhomocysteine, which is rapidly metabolized, STH is designed to be more resistant to degradation. researchgate.netacs.org However, the long-term metabolic pathways and potential biotransformation products of STH remain to be elucidated. uomustansiriyah.edu.iqlibretexts.org

Studies in neuroblastoma cells have shown that while S-adenosylhomocysteine is extensively degraded, this compound remains largely inert under similar conditions. researchgate.netacs.org Future research should aim to identify any enzymes that may slowly metabolize STH and characterize its metabolic products in various cell types and organisms. mdpi.comnih.gov This knowledge is crucial for understanding its long-term effects and potential for accumulation in biological systems.

Application as a Tool for Exploring RNA Biology in Diverse Organisms (excluding human trials)

The field of RNA biology has expanded significantly, with a growing appreciation for the roles of RNA modifications in gene regulation. nih.govfuturumcareers.com this compound, as an inhibitor of methyltransferases, has the potential to be a powerful tool for studying the epitranscriptome. By inhibiting RNA methyltransferases, STH can be used to investigate the functional consequences of specific RNA modifications in various model organisms. nih.gov

For example, using STH in organisms like yeast (Saccharomyces cerevisiae), fruit flies (Drosophila melanogaster), or zebrafish (Danio rerio) could help uncover the roles of RNA methylation in development, stress responses, and other biological processes. nih.gov This research can provide fundamental insights into the conservation and diversity of RNA regulation across different species. nih.gov

Advanced Computational Modeling and Rational Design of Related Inhibitors

Advanced computational modeling techniques are becoming increasingly important in drug discovery and molecular biology research. nih.govmdpi.comelsevier.com In the context of this compound, computational approaches can be employed for the rational design of new inhibitors with improved properties. frontiersin.orgpolito.it

Molecular docking and molecular dynamics simulations can be used to model the interaction of STH and its analogues with the active sites of various methyltransferases. mdpi.compolito.it This can provide insights into the structural basis of its inhibitory activity and guide the design of new compounds with enhanced specificity and potency. nih.gov Quantitative structure-activity relationship (QSAR) studies can also be performed to correlate the chemical structures of STH analogues with their biological activities, further aiding in the development of novel inhibitors. nih.gov

常见问题

Q. What are the primary biochemical roles of S-tubercidinylhomocysteine (STH) in methylation studies?

STH acts as a competitive inhibitor of S-adenosylhomocysteine (SAH) hydrolase, effectively reducing cellular methylation by trapping SAH, a byproduct and potent inhibitor of methyltransferases . Its structural similarity to SAH allows it to disrupt methyl group transfer in processes like RNA modification (e.g., m6A) without directly degrading RNA . Researchers should validate its efficacy in their experimental systems by measuring residual methyltransferase activity via assays such as radiolabeled SAM incorporation or LC-MS-based metabolite profiling.

Q. What safety protocols are critical when handling STH in laboratory settings?

STH is classified for research use only and requires adherence to biosafety level 2 (BSL-2) practices. Key protocols include:

- Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.

- Storage at -20°C in airtight, light-resistant containers to prevent degradation.

- Disposal via certified hazardous waste channels, following institutional and federal guidelines . Regular monitoring of compound stability using HPLC or NMR is recommended to avoid experimental artifacts from degraded reagents.

Q. How can researchers confirm STH’s inhibitory effect in their experimental systems?

Quantify methylation inhibition using:

- Direct methods : Measure SAH accumulation via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Indirect methods : Assess downstream effects (e.g., reduced m6A levels in RNA via dot-blot or MeRIP-seq). A dose-response curve (e.g., 0.1–10 µM STH) should be established, with positive controls (e.g., cycloleucine) and negative controls (untreated cells) .

Advanced Research Questions

Q. How should researchers resolve contradictions in STH’s reported effects on RNA stability?

In HeLa cells, STH inhibited ~80% of methylation but showed no impact on RNA half-life, conflicting with studies using transcription blockers like actinomycin D . To address this:

- Experimental design : Compare RNA decay rates under STH vs. actinomycin D treatment in the same cell line.

- Controls : Include cells with CRISPR-mediated knockout of m6A writers (e.g., METTL3) to isolate methylation-specific effects.

- Data analysis : Use time-course RNA-seq or qRT-PCR to quantify stability of specific transcripts (e.g., MYC or FOS) .

Q. What methodological frameworks are optimal for integrating STH into studies of epigenetic regulation?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Ensure access to methylation quantification tools (e.g., antibody-based assays).

- Novelty : Combine STH with emerging techniques like single-cell RNA-seq or CRISPR-Cas9 screens to map methylation-dependent pathways.

- Ethical : Adhere to institutional guidelines for genetic and chemical manipulation .

Q. How can STH be used alongside site-specific mutagenesis to study m6A function?

- Step 1 : Identify m6A sites via miCLIP or nanopore sequencing.

- Step 2 : Use STH to broadly inhibit methylation, then introduce point mutations (e.g., A-to-T) at candidate sites via CRISPR base editing.

- Step 3 : Compare phenotypes (e.g., RNA stability or protein translation) between STH-treated and mutant cells to isolate site-specific effects .

Q. What statistical approaches are recommended for analyzing STH-induced methylation variability?

- Multivariate analysis : Account for batch effects (e.g., cell passage number) using linear mixed models.

- Power analysis : Pre-determine sample size using pilot data to ensure detection of ≥20% methylation changes.

- Reproducibility : Report effect sizes and confidence intervals rather than relying solely on p-values .

Data Presentation and Reproducibility

Q. What metadata should accompany STH-related experiments in publications?

Include:

- Chemical details : STH batch number, purity (≥95% by HPLC), and storage conditions.

- Experimental parameters : Treatment duration, concentration, and cell viability data.

- Negative/positive controls : Untreated cells and alternative inhibitors (e.g., 3-deazaadenosine) .

Q. How can researchers ensure reproducibility when using STH in multi-institutional studies?

- Standardized protocols : Share step-by-step SOPs for STH preparation and application.

- Inter-laboratory validation : Distribute aliquots from a single batch to participating labs.

- Data sharing : Upload raw methylation datasets to repositories like GEO or Zenodo .

Troubleshooting

Q. Why might STH fail to inhibit methylation in certain cell lines?

Potential causes include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。